

# Physical properties of 1,1,1,3-Tetrachloroacetone (melting point, boiling point)

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

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# An In-depth Technical Guide to the Physical Properties of Chloroacetones

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This guide addresses the query regarding the physical properties of **1,1,1,3-tetrachloroacetone**. Extensive database searches have revealed no available data for a compound with this specific name and structure. It is plausible that this name is either erroneous or refers to an exceptionally rare compound. This document will therefore focus on the physical properties of two closely related and well-documented compounds: **1,1,1-**Trichloroacetone and **1,1,3-**Trichloroacetone. These compounds are of significant interest as intermediates in organic and pharmaceutical synthesis.

# **Physical Properties of Trichloroacetones**

The melting and boiling points of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone are summarized below. It is important to note that boiling points can vary significantly with atmospheric pressure.



Compound	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
1,1,1- Trichloroacetone	918-00-3	CH <sub>3</sub> COCCl <sub>3</sub>	Not available	134
1,1,3- Trichloroacetone	921-03-9	CICH2COCHCl2	9 - 11	88 - 90 (at 76 mmHg)

# Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

## **Determination of Melting Point (Capillary Method)**

The capillary method is a widely used technique for determining the melting point of a solid organic compound.[1][2]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[2][3] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[2]

#### Procedure:

- Sample Preparation: A small amount of the dry, solid sample is finely powdered. The open end of a capillary tube is pressed into the powder.[4]
- Packing the Capillary Tube: The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a magnifying lens for observation.[2][5]



- Heating: The sample is heated rapidly at first to approach the anticipated melting point, then the heating rate is reduced to about 1-2°C per minute to allow for accurate observation.[6]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

### **Determination of Boiling Point (Thiele Tube Method)**

For small quantities of a liquid, the Thiele tube method provides an accurate measurement of the boiling point.[7][8]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] In this method, a small sample is heated, and its vapor is trapped in an inverted capillary tube. The temperature at which the liquid is drawn back into the capillary upon cooling corresponds to the boiling point.[7]

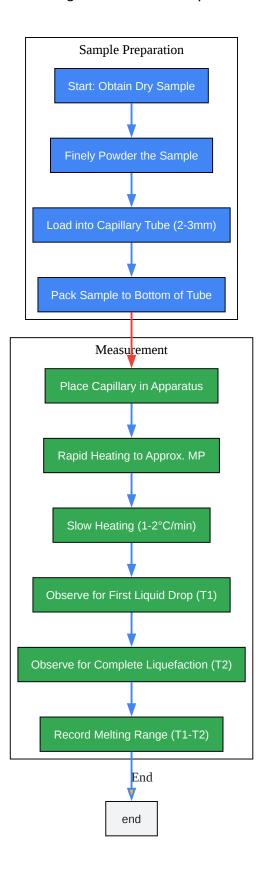
#### Procedure:

- Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[9]
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube
  containing a high-boiling-point oil (such as mineral oil).[7][10] The unique shape of the Thiele
  tube allows for uniform heating of the oil bath through convection.[8]
- Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.[7] Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[7]
- Observation: Heating is continued until a continuous and rapid stream of bubbles emerges
  from the capillary tube, indicating that the vapor pressure of the sample has exceeded the
  atmospheric pressure.[7][9]
- Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[9]



## **Visualized Experimental Workflows**

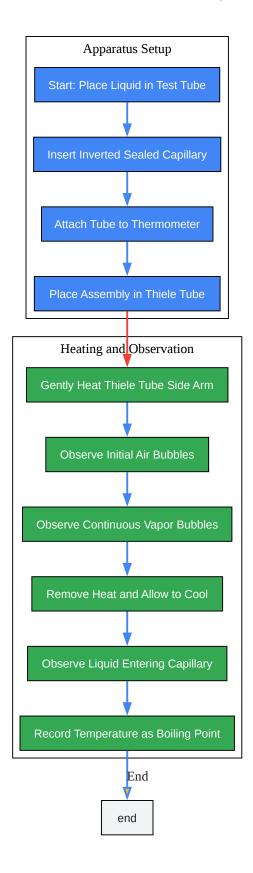
The following diagrams illustrate the logical flow of the experimental protocols described above.





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Caption: Workflow for Melting Point Determination via the Capillary Method.





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Caption: Workflow for Boiling Point Determination using a Thiele Tube.

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- To cite this document: BenchChem. [Physical properties of 1,1,1,3-Tetrachloroacetone (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092175#physical-properties-of-1-1-3-tetrachloroacetone-melting-point-boiling-point]

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